molecular formula C21H22N2O B11004680 (1-methyl-1H-indol-4-yl)(4-phenylpiperidin-1-yl)methanone

(1-methyl-1H-indol-4-yl)(4-phenylpiperidin-1-yl)methanone

Cat. No.: B11004680
M. Wt: 318.4 g/mol
InChI Key: YROMAVWBQBFKEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-methyl-1H-indol-4-yl)(4-phenylpiperidin-1-yl)methanone is a synthetic compound that combines an indole moiety with a piperidine ring. Indole derivatives are known for their wide range of biological activities, including antiviral, anticancer, and antimicrobial properties . The piperidine ring is a common structural motif in many pharmaceuticals, contributing to the compound’s potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-indol-4-yl)(4-phenylpiperidin-1-yl)methanone typically involves the condensation of an indole derivative with a piperidine derivative. One common method involves the reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal at ambient temperature, followed by heating to 190°C for 4.5 hours to yield the indole product . This product can then be further reacted with a piperidine derivative under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

(1-methyl-1H-indol-4-yl)(4-phenylpiperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-2,3-dione derivatives, while reduction can produce various amines.

Scientific Research Applications

(1-methyl-1H-indol-4-yl)(4-phenylpiperidin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-methyl-1H-indol-4-yl)(4-phenylpiperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity. Together, these structural features contribute to the compound’s biological effects, such as inhibiting viral replication or inducing cancer cell apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbinol: Known for its anticancer properties.

    Piperidine derivatives: Commonly used in pharmaceuticals for their therapeutic effects.

Uniqueness

(1-methyl-1H-indol-4-yl)(4-phenylpiperidin-1-yl)methanone is unique due to its combination of an indole moiety and a piperidine ring, which imparts a distinct set of biological activities and therapeutic potential. This dual functionality makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C21H22N2O

Molecular Weight

318.4 g/mol

IUPAC Name

(1-methylindol-4-yl)-(4-phenylpiperidin-1-yl)methanone

InChI

InChI=1S/C21H22N2O/c1-22-13-12-18-19(8-5-9-20(18)22)21(24)23-14-10-17(11-15-23)16-6-3-2-4-7-16/h2-9,12-13,17H,10-11,14-15H2,1H3

InChI Key

YROMAVWBQBFKEK-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C(=O)N3CCC(CC3)C4=CC=CC=C4

Origin of Product

United States

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